Fmoc-Arg(Pbf)-OH

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

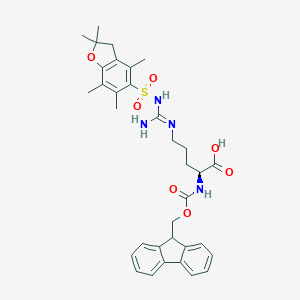

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICLNKVURBTKV-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463228 | |

| Record name | Fmoc-Arg(Pbf)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154445-77-9 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154445-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Arg(Pbf)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Arg(Pbf)-OH, a critical building block in solid-phase peptide synthesis (SPPS). It details the physicochemical properties, experimental protocols for its use, and a visual representation of its role in the SPPS workflow. This document is intended to serve as a comprehensive resource for researchers and professionals involved in peptide-based drug discovery and development.

Physicochemical Properties of this compound

This compound, with the full chemical name Nα-(9-Fluorenylmethoxycarbonyl)-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is an amino acid derivative commonly used in peptide synthesis. The bulky Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group provides acid-labile protection for the guanidino function of the arginine side chain, which is crucial for preventing side reactions during peptide elongation.

| Property | Value |

| Molecular Formula | C₃₄H₄₀N₄O₇S[1][2][3][4][5] |

| Molecular Weight | 648.77 g/mol [1][2][3][4][5][6] |

| CAS Number | 154445-77-9[1][2][4][5][6][7][8] |

| Appearance | White to off-white solid[1] |

| Purity | ≥98%[1][2] |

Role in Solid-Phase Peptide Synthesis

This compound is a standard reagent for incorporating arginine residues into a growing peptide chain using the Fmoc/tBu strategy. The Fmoc protecting group on the α-amine is base-labile and is removed at each cycle of the synthesis, while the Pbf group on the side chain is stable to the basic conditions of Fmoc deprotection and is removed during the final acidic cleavage of the peptide from the solid support.

Experimental Protocols

The following protocols outline the key steps involving this compound in manual solid-phase peptide synthesis.

Fmoc Group Deprotection

This procedure is performed to remove the Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.

Reagents:

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF and add the 20% piperidine solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2 minutes.[8]

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine solution and agitate for an additional 5-15 minutes.[8][9]

-

Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine.

Coupling of this compound

This protocol describes the incorporation of the this compound residue onto the deprotected N-terminus of the peptide-resin. The incorporation of this compound can be challenging due to the potential for δ-lactam formation, which inactivates the amino acid.[7][10][11]

Reagents:

-

This compound

-

Coupling agent (e.g., N,N'-Diisopropylcarbodiimide - DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or collidine for sensitive residues)

-

HOBt or OxymaPure as an additive to suppress side reactions and improve coupling efficiency.

-

DMF or N-butylpyrrolidinone (NBP) as the solvent.

Procedure:

-

In a separate reaction vessel, dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) and an equivalent amount of HOBt or OxymaPure in DMF.[9]

-

Add the coupling agent (e.g., DIC, 1.5-3 equivalents) to the amino acid solution to pre-activate it.[9]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. In some cases, particularly with the viscous solvent NBP, heating to 45°C can improve coupling efficiency.[7][11]

-

After the coupling reaction is complete, drain the solution and wash the resin with DMF to remove excess reagents.

Final Cleavage and Pbf Group Deprotection

This final step cleaves the completed peptide from the solid support and removes the Pbf side-chain protecting group, along with other acid-labile side-chain protecting groups.

Reagents:

-

Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[9][12] Scavengers like TIS are crucial to prevent the re-attachment of the Pbf group to other residues, such as tryptophan.[3][13]

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a fume hood.

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[12]

Visualizing the SPPS Workflow

The following diagram illustrates a single cycle of solid-phase peptide synthesis, highlighting the deprotection and coupling steps.

References

- 1. benchchem.com [benchchem.com]

- 2. One moment, please... [total-synthesis.com]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Successful development of a method for the incorporation of this compound in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. (Open Access) Successful development of a method for the incorporation of this compound in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent (2020) | Beatriz G. de la Torre | 25 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

The Solubility Profile of Fmoc-Arg(Pbf)-OH: A Technical Guide for Researchers

An in-depth examination of the solubility of Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Pbf)-OH) in Dimethylformamide (DMF) and other organic solvents is critical for its effective use in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its solubility characteristics, factors influencing it, and protocols for its determination, aimed at researchers, scientists, and professionals in drug development.

This compound is a cornerstone building block in peptide chemistry, prized for the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group for the guanidino function of arginine and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group. The successful incorporation of this derivative into a growing peptide chain is highly dependent on its solubility in the solvents used during the coupling steps of SPPS. Poor solubility can lead to incomplete reactions, aggregation, and ultimately, lower purity and yield of the target peptide.

Quantitative Solubility Data

While specific quantitative solubility data for Fmoc-L-Arg(Pbf)-OH is not extensively published in peer-reviewed literature, a compilation of available qualitative and quantitative data for it and its D-isomer provides valuable insights. The data is summarized in the table below.

| Compound | Solvent | Temperature (°C) | Solubility | Molarity (mM) |

| Fmoc-L-Arg(Pbf)-OH | DMF | Not Specified | Sparingly Soluble | Not Specified |

| Fmoc-L-Arg(Pbf)-OH | DMSO | Not Specified | Slightly Soluble | Not Specified |

| Fmoc-L-Arg(Pbf)-OH | Methanol | Not Specified | Slightly Soluble | Not Specified |

| Fmoc-L-Arg(Pbf)-OH | Dichloromethane (DCM) | Not Specified | Moderate to Good | Not Specified |

| Fmoc-L-Arg(Pbf)-OH | Water | Not Specified | Poor | Not Specified |

| Fmoc-D-Arg(Pbf)-OH | DMSO | Not Specified | 100 mg/mL | 154.14 |

Note: The data for Fmoc-D-Arg(Pbf)-OH is for the D-isomer and may differ from the L-isomer commonly used in peptide synthesis.

The solubility of Fmoc-protected amino acids is generally good in polar aprotic solvents, which are favored in SPPS.[1] For instance, a study on the green solvent PolarClean indicated that most Fmoc-amino acids exhibit high solubility, often exceeding 0.9 M.[2]

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both the solute and the solvent.

Molecular Structure of this compound

The large, hydrophobic Fmoc and Pbf protecting groups contribute significantly to the molecule's overall low polarity, leading to poor solubility in water.[3] However, the presence of the polar carboxyl group and the guanidinium group (even when protected) allows for interactions with polar organic solvents.

Solvent Properties

Polar aprotic solvents like DMF, N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are effective at solvating Fmoc-protected amino acids.[1] Dichloromethane (DCM) is also a suitable solvent, though in some cases, the addition of DMF may be necessary to achieve complete dissolution of certain Fmoc-amino acids.[4]

pH

The pH of the solution can impact the solubility of this compound, particularly in aqueous systems. Under alkaline conditions, the carboxyl group deprotonates to a carboxylate anion, increasing the molecule's polarity and enhancing its water solubility.[3] Conversely, under acidic conditions, the carboxyl group remains protonated, which can decrease solubility in polar solvents.[3]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., DMF, DCM, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of the solvent to each vial to create a slurry.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Using a pre-established calibration curve, calculate the concentration of this compound in the original supernatant.

-

The average concentration from the replicate vials represents the solubility of the compound in the tested solvent at that temperature.

-

Visualizing Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Factors influencing the solubility of this compound.

References

Comparison of Fmoc-Arg(Pbf)-OH with Fmoc-Arg(Pmc)-OH

An In-Depth Technical Guide to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Pmc)-OH in Peptide Synthesis

Introduction

In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the protection of the arginine (Arg) side chain's highly basic guanidinium group is paramount. Incomplete protection or difficult deprotection can lead to side reactions and significantly lower the yield of the desired peptide. For years, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group served as a reliable protecting group for this purpose. However, the introduction of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group marked a significant advancement.

This technical guide provides a comprehensive comparison of this compound and Fmoc-Arg(Pmc)-OH, two critical amino acid derivatives. It is designed for researchers, scientists, and drug development professionals to facilitate an informed selection based on peptide sequence, synthesis strategy, and desired outcomes. The guide details the chemical differences, cleavage kinetics, potential side reactions, and experimental protocols associated with each protecting group.

Chemical Structures and Properties

The primary structural difference between Pbf and Pmc lies in the heterocyclic ring system attached to the sulfonyl group. Pbf contains a five-membered dihydrobenzofuran ring, whereas Pmc has a six-membered chromane ring. This seemingly minor structural variance has a profound impact on the acid lability of the protecting group.

The physicochemical properties of the two derivatives are summarized below.

| Property | This compound | Fmoc-Arg(Pmc)-OH |

| Synonym | N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine | N-α-Fmoc-N-g-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine |

| CAS Number | 154445-77-9[1][2] | 119831-72-0[3] |

| Molecular Formula | C₃₄H₄₀N₄O₇S[1] | C₃₅H₄₂N₄O₇S |

| Molecular Weight | 648.77 g/mol [4] | 662.8 g/mol |

Comparative Performance in Peptide Synthesis

The choice between Pbf and Pmc protection significantly influences the efficiency of the final cleavage step and the purity of the crude peptide product. The Pbf group is generally considered superior due to its increased acid lability and reduced propensity for side reactions.[5]

Acid Lability and Cleavage Kinetics

The primary advantage of the Pbf group is its faster cleavage kinetics in trifluoroacetic acid (TFA). The five-membered ring of the Pbf group makes it more acid-labile than the six-membered ring of the Pmc group.[6] Deprotection of Arg(Pbf) is typically 1.5 to 2 times faster than that of Arg(Pmc).[4]

For most peptides, Pbf removal is complete within 1-3 hours using a standard TFA cocktail.[5][7] In contrast, peptides containing multiple Arg(Pmc) residues may require cleavage times exceeding 4 hours for complete deprotection.[7] This accelerated deprotection with Pbf minimizes the peptide's exposure to strong acid, reducing the risk of other acid-catalyzed side reactions.

Side Reactions and Scavenger Requirements

During TFA-mediated cleavage, the protecting groups are released as reactive cationic species that can modify nucleophilic amino acid side chains.[8][9] A critical side reaction is the sulfonation of the indole ring of tryptophan (Trp) by the cleaved sulfonyl-based protecting groups.[8][9]

The Pbf group was specifically developed to mitigate this issue.[10] It is less prone to causing tryptophan alkylation compared to the Pmc group, especially in the absence of scavengers.[10][11] One study demonstrated that a 3-hour TFA treatment of a Trp-containing peptide yielded 69% of the desired product when Arg(Pbf) was used, compared to only 46% with Arg(Pmc).[10][11]

Despite the advantages of Pbf, the use of scavengers in the cleavage cocktail is always recommended to quench reactive cations.[8][12] Furthermore, to eliminate the risk of Trp sulfonation, the use of Fmoc-Trp(Boc)-OH is strongly advised when synthesizing peptides containing both Arg and Trp, regardless of whether Pbf or Pmc is used.[8][9][12]

| Parameter | This compound | Fmoc-Arg(Pmc)-OH |

| Protecting Group | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) |

| Relative Acid Lability | Higher; more acid labile[5][11] | Lower[3] |

| Typical Cleavage Time | 1-3 hours[7] | >4 hours (for multiple Arg residues)[7] |

| Tryptophan Alkylation | Significantly reduced[10][11] | More prone to this side reaction[10] |

| Yield (Trp-Peptide) | Higher (e.g., 69% in one study)[10][11] | Lower (e.g., 46% in one study)[10][11] |

| Primary Application | Standard choice for Arg incorporation [2][4]. Highly recommended for peptides containing Trp and/or multiple Arg residues.[10][11] | Largely superseded by Pbf, but an improvement over older groups like Mtr. |

Experimental Protocols

Protocol 1: Global Cleavage and Deprotection

This protocol describes the standard procedure for simultaneously cleaving the peptide from the resin and removing side-chain protecting groups, including Pbf and Pmc.

Reagents and Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA), high purity

-

Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), Water (H₂O)

-

Dichloromethane (DCM)

-

Cold diethyl ether (or methyl tert-butyl ether)

-

Reaction vessel (with frit)

-

Centrifuge and tubes

Cleavage Cocktail Preparation:

-

Standard Cocktail (for most peptides): 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v).[8] This is often sufficient for peptides with Arg(Pbf) and Trp(Boc).[8]

-

Reagent K (for complex peptides with Cys, Met): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (v/v/w/v/v/v).[8][9]

Procedure:

-

Place the dry peptidyl-resin (e.g., 0.1 mmol) in a reaction vessel.

-

Wash the resin three times with DCM to remove residual DMF and then dry the resin under a stream of nitrogen.

-

Prepare the cleavage cocktail fresh. Add approximately 10 mL of the chosen cocktail per gram of resin to the reaction vessel.

-

Seal the vessel and gently agitate at room temperature. For Arg(Pbf), allow 2-3 hours. For Arg(Pmc), extend the time to 4 hours or more, especially with multiple Arg residues.[7]

-

After the reaction, filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.

-

Wash the resin twice with a small volume of fresh TFA or DCM and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.

-

Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Analysis for Deprotection Monitoring

Monitoring the cleavage reaction by HPLC is crucial for optimizing deprotection time, especially for difficult sequences or when using the more robust Pmc group.[13][14]

Reagents and Materials:

-

Crude peptide samples taken at different time points

-

HPLC system with a C18 reversed-phase column

-

Mobile Phase A: 0.1% TFA in H₂O

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Procedure:

-

At set intervals during the cleavage reaction (e.g., 1h, 2h, 4h), carefully withdraw a small aliquot of the TFA/peptide solution.

-

Precipitate the peptide from the aliquot with cold ether as described in Protocol 1.

-

Dissolve the small, dried peptide sample in Mobile Phase A or a suitable solvent.

-

Inject the sample onto the HPLC system.

-

Elute the peptide using a linear gradient, for example, 5% to 95% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 214 nm or 280 nm.

-

Analyze the chromatograms. Incomplete deprotection will be indicated by the presence of peaks with longer retention times corresponding to the protected or partially protected peptide. The reaction is complete when the peak corresponding to the fully deprotected peptide remains constant and precursor peaks have disappeared.

Visualization of Workflows and Logic

Conclusion

The development of the Pbf protecting group was a significant step forward in Fmoc-SPPS, offering tangible benefits over the older Pmc group. This compound provides faster and cleaner deprotection, particularly for challenging sequences that are rich in arginine or contain tryptophan.[10][11] Its use minimizes acid-mediated side reactions, leading to higher purities and yields of crude peptide. While Fmoc-Arg(Pmc)-OH remains a functional derivative, this compound has become the de facto standard for the incorporation of arginine in modern peptide synthesis, and its use is strongly recommended for achieving the highest quality synthetic peptides.[2][4]

References

- 1. chempep.com [chempep.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. peptide.com [peptide.com]

- 4. This compound Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to the Synthesis of Fmoc-Arg(Pbf)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for synthesizing Fmoc-Arg(Pbf)-OH, a critical raw material in solid-phase peptide synthesis (SPPS). The document details the multi-step chemical process, offering insights into reaction conditions, purification strategies, and expected outcomes. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound is an amino acid derivative where the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the guanidino side chain of arginine is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2] This dual protection strategy is fundamental to Fmoc-based solid-phase peptide synthesis, allowing for the selective deprotection of the α-amino group under basic conditions while the acid-labile Pbf group remains intact until the final cleavage of the peptide from the resin.[3][4]

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route begins with L-arginine and involves a series of protection and deprotection steps.[2]

Overall Synthesis Pathway

The synthesis of this compound from L-Arginine hydrochloride can be summarized in the following six key stages:

-

Esterification of the carboxylic acid of L-Arginine.

-

Boc Protection of the α-amino group.

-

Pbf Protection of the guanidino side chain.

-

Boc Deprotection to free the α-amino group.

-

Saponification to deprotect the carboxylic acid.

-

Fmoc Protection of the α-amino group to yield the final product.

The logical flow of this synthesis is depicted in the diagram below.

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

The following sections provide a detailed breakdown of the experimental procedures for each step of the synthesis. The quantitative data is based on a representative large-scale synthesis.[1][5]

This step protects the carboxylic acid group as a methyl ester to prevent side reactions in subsequent steps.

-

Reaction: L-Arginine.HCl + SOCl₂ in Methanol → Methyl L-argininate dihydrochloride (Arg.OMe.2HCl)

-

Procedure:

-

Anhydrous methanol (100 L) is added to a 300 L reactor and cooled to a temperature between -10°C and -5°C.[1][5]

-

Thionyl chloride (13 L) is added dropwise while maintaining the low temperature.[1][5]

-

L-Arginine hydrochloride (21.5 kg) is added, and the reaction is allowed to warm to room temperature and stirred for 24 hours.[1][5]

-

The temperature is then raised to 35°C for approximately 48 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[1][5]

-

The reaction mixture is concentrated under reduced pressure to yield an oily intermediate, Methyl L-argininate dihydrochloride.[1][5]

-

The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group.

-

Reaction: Arg.OMe.2HCl + (Boc)₂O → Boc-Arg-OMe.HCl

-

Procedure:

-

Water (150 L) and sodium bicarbonate (25.2 kg) are added to a 300 L reactor and stirred.[1][5]

-

The Arg.OMe.2HCl oil from the previous step is gradually added, followed by tetrahydrofuran (30 L).[1][5]

-

Di-tert-butyl dicarbonate ((Boc)₂O, 26.16 kg) is added in portions, and the reaction proceeds at room temperature.[5]

-

Reaction completion is monitored by TLC.[1]

-

The mixture is acidified to a pH of 3-4 and extracted with a mixture of petroleum ether and ethyl acetate.[1][5]

-

The aqueous phase is saturated with salt, and the pH is adjusted to 6-7. The product is then extracted with ethyl acetate.[1][5]

-

The organic phase is washed with saturated brine and dried over anhydrous sodium sulfate.[1]

-

The solution is concentrated to yield Boc-Arg-OMe.HCl as an oil.[1][5]

-

The guanidino side chain is protected with the Pbf group.

-

Reaction: Boc-Arg-OMe.HCl + Pbf-Cl → Boc-Arg(Pbf)-OMe

-

Procedure:

-

The Boc-Arg-OMe.HCl oil, Pbf-Cl (31.9 kg), acetone (200 L), and potassium carbonate (41.7 kg) are added to a 300 L reactor.[5]

-

The mixture is stirred and maintained at a temperature of 40-45°C.[1][5]

-

The reaction is monitored by TLC until the starting material is consumed.[5]

-

Insoluble solids are removed by filtration, and the acetone is distilled under reduced pressure to obtain Boc-Arg(Pbf)-OMe as an oil.[1][5]

-

The Boc protecting group is removed from the α-amino group.

-

Reaction: Boc-Arg(Pbf)-OMe + HCl/EtOAc → H-Arg(Pbf)-OMe.HCl

-

Procedure:

-

A 3N solution of HCl in ethyl acetate (120 L) is added to a dry 300 L reactor.[5]

-

The Boc-Arg(Pbf)-OMe oil is added while stirring, maintaining the temperature at 10-15°C.[5]

-

The reaction is stirred at room temperature until deprotection is complete.[2]

-

Water is added to wash the product into the aqueous phase, and the pH is adjusted to 7 with sodium carbonate.[2][5]

-

The methyl ester is hydrolyzed to regenerate the carboxylic acid.

-

Reaction: H-Arg(Pbf)-OMe.HCl + NaOH → H-Arg(Pbf)-OH

-

Procedure:

-

To the aqueous phase from the previous step, 95% ethanol (100 L) is added.[1][5]

-

A 10N NaOH solution is added dropwise to adjust the pH to 11-12 for saponification.[1][5]

-

After the reaction, the pH is adjusted to 7 with 6N HCl.[1][5]

-

The mixture is cooled to between -10°C and 0°C to induce crystallization.[1][5]

-

The solid product is collected by centrifugation, washed with ethyl acetate, and dried. Recrystallization yields pure H-Arg(Pbf)-OH.[1][5]

-

The final step is the protection of the α-amino group with the Fmoc group.

-

Reaction: H-Arg(Pbf)-OH + Fmoc-Osu → this compound

-

Procedure:

-

H-Arg(Pbf)-OH, water (120 L), and THF are added to a reactor, and the pH is adjusted to 8.5 with sodium carbonate.[1][5]

-

9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-Osu) is added gradually while maintaining the temperature at 15-20°C and the pH between 8 and 9.[1][5]

-

The reaction is monitored by TLC and typically takes 6 hours.[1][5]

-

The mixture is purified by extraction with a 2:1 mixture of petroleum ether and ethyl acetate.[1][5]

-

The aqueous phase is acidified to pH 3 with HCl and stirred for 2 hours at 0-10°C.[1][5]

-

The product is extracted with ethyl acetate, and the organic phase is washed with saturated brine until the pH is 6.[1]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.[1][6]

-

The detailed workflow for the final Fmoc protection and purification step is illustrated below.

Caption: Workflow for the Fmoc protection and purification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Reactant and Solvent Quantities

| Step | Starting Material | Key Reagents | Quantity of Starting Material | Key Reagent Quantity | Solvents | Solvent Volume |

|---|---|---|---|---|---|---|

| 1. Esterification | L-Arginine.HCl | Thionyl Chloride | 21.5 kg | 13 L | Anhydrous Methanol | 100 L |

| 2. Boc Protection | Arg.OMe.2HCl | Sodium Bicarbonate, (Boc)₂O | Product from Step 1 | 25.2 kg, 26.16 kg | Water, THF | 150 L, 30 L |

| 3. Pbf Protection | Boc-Arg-OMe.HCl | Pbf-Cl, Potassium Carbonate | Product from Step 2 | 31.9 kg, 41.7 kg | Acetone | 200 L |

| 4. Boc Deprotection | Boc-Arg(Pbf)-OMe | 3N HCl in Ethyl Acetate | Product from Step 3 | - | 3N HCl/EtOAc | 120 L |

| 5. Saponification | H-Arg(Pbf)-OMe.HCl | 10N NaOH | Product from Step 4 | To pH 11-12 | 95% Ethanol | 100 L |

| 6. Fmoc Protection | H-Arg(Pbf)-OH | Fmoc-Osu, Sodium Carbonate | Product from Step 5 | To completion, To pH 8.5 | Water, THF | 120 L, As needed |

Table 2: Reaction Conditions and Duration

| Step | Temperature | Duration | pH | Monitoring |

|---|---|---|---|---|

| 1. Esterification | -10 to -5°C, then RT, then 35°C | ~72 hours total | - | TLC |

| 2. Boc Protection | Room Temperature | Monitored | 3-4, then 6-7 | TLC |

| 3. Pbf Protection | 40-45°C | Monitored | - | TLC |

| 4. Boc Deprotection | 10-15°C, then RT | Monitored | 7 (final) | - |

| 5. Saponification | Cooled to -10 to 0°C for crystallization | Monitored | 11-12, then 7 | - |

| 6. Fmoc Protection | 15-20°C | 6 hours | 8-9, then 3, then 6 | TLC |

Product Specifications

The final product, this compound, should be a white to off-white powder.[7] High-quality material suitable for peptide synthesis typically meets the following specifications:

-

Purity (HPLC): ≥98.0%[8]

-

Optical Rotation [α]D: -5.5 ± 1.5° (c=1, DMF)[7]

-

Water Content (Karl Fischer): Typically low, e.g., <1%[7]

One reported synthesis achieved a purity of 99.5%, with the largest single impurity at 0.11% and a D-isomer content of 0.17%.[6]

Conclusion

The synthesis of this compound is a well-established but intricate process that is crucial for the production of high-quality peptides for research and therapeutic applications. The multi-step procedure, involving a sequence of protection and deprotection reactions, demands precise control over reaction parameters to maximize yield and purity. This guide provides a detailed framework of the synthesis, offering researchers and drug development professionals a thorough understanding of the core methodologies involved.

References

- 1. Page loading... [guidechem.com]

- 2. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 3. chempep.com [chempep.com]

- 4. chempep.com [chempep.com]

- 5. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. omizzur.com [omizzur.com]

- 8. This compound = 98.0 HPLC 154445-77-9 [sigmaaldrich.com]

A Comprehensive Technical Guide to Fmoc-Arg(Pbf)-OH for Researchers and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-L-Arg(Pbf)-OH, a critical reagent in peptide synthesis. It covers its chemical identity, comprehensive safety information, and detailed experimental protocols for its application, particularly in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Fmoc-L-Arg(Pbf)-OH, with the CAS Number 154445-77-9 , is a widely used amino acid derivative in peptide chemistry.[1][2][3] The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino terminus provides a base-labile protecting group, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protects the guanidino function of the arginine side chain. The Pbf group is notable for its acid lability, typically removed with trifluoroacetic acid (TFA), and its ability to reduce alkylation of tryptophan residues during final deprotection.[4]

Below is a summary of its key physicochemical properties:

| Property | Value | References |

| CAS Number | 154445-77-9 | [1][2][3] |

| Molecular Formula | C34H40N4O7S | [1][2] |

| Molecular Weight | 648.77 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [1][5] |

| Optical Activity | [α]/D -5.5±1.0°, c = 1 in DMF | [1][5] |

| Storage Temperature | -20°C | [1][5] |

| Solubility | Soluble in polar organic solvents like DMF and DMSO. | [6] |

Safety Information

It is imperative to handle Fmoc-Arg(Pbf)-OH with appropriate safety precautions in a laboratory setting. The compound is classified as an irritant. Below is a summary of its GHS safety information.

| GHS Information | Details | References |

| Pictogram | [5][7][8] | |

| Signal Word | Warning | [5][7][8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][7][8][9][10] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.Response: P302 + P352: IF ON SKIN: Wash with plenty of water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P319: Get medical help if you feel unwell.P321: Specific treatment (see supplemental first aid instruction on this label).P332 + P317: If skin irritation occurs: Get medical help.P362 + P364: Take off contaminated clothing and wash it before reuse.Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. | [7][8] |

Experimental Protocols

This compound is a cornerstone for the incorporation of arginine residues in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][11] The following section details a standard protocol for its use in the synthesis of a peptide containing arginine.

General Protocol for Fmoc-SPPS using this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing an arginine residue on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.

Materials and Reagents:

-

Rink Amide Resin

-

This compound

-

Other required Fmoc-amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling (for this compound and other amino acids):

-

In a separate vessel, dissolve this compound (3 eq.) and HBTU/HATU (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To ensure complete coupling, a Kaiser test can be performed. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Addressing Challenges with this compound Incorporation

The incorporation of this compound can sometimes be challenging due to the steric hindrance of the Pbf group.[12] A known side reaction is the formation of a δ-lactam, which is an inactive species that cannot couple to the growing peptide chain.[12] To mitigate these issues, especially when using alternative solvents like N-butylpyrrolidinone (NBP), a modified protocol can be employed. This involves pre-dissolving this compound and an activating agent like OxymaPure in NBP, adding it to the peptidyl-resin, and then adding the coupling reagent (e.g., DIC) in portions at a slightly elevated temperature (e.g., 45°C).[13] This approach can help to reduce the viscosity of the solvent and improve the coupling efficiency.[13]

Visualized Workflows and Pathways

To better illustrate the processes involving this compound, the following diagrams have been generated using Graphviz.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: Deprotection of the Pbf group from an arginine residue during peptide cleavage.

References

- 1. This compound = 98.0 HPLC 154445-77-9 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. peptide.com [peptide.com]

- 5. This compound, CAS No. 154445-77-9 - iChemical [ichemical.com]

- 6. chempep.com [chempep.com]

- 7. severnbiotech.com [severnbiotech.com]

- 8. Fmoc-L-Arg(Pbf)-OH - Safety Data Sheet [chemicalbook.com]

- 9. L-Arginine-ð-Fmoc, pbf-OH (¹âµNâ, 98%) contains solvent | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. carlroth.com [carlroth.com]

- 11. This compound is widely used for solid-phase peptide synthesis (SPPS). [cds-bsx.com]

- 12. benchchem.com [benchchem.com]

- 13. Successful development of a method for the incorporation of this compound in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Stability of the Fmoc Group: A Technical Guide for Researchers

An In-depth Examination of the 9-Fluorenylmethoxycarbonyl Protecting Group Under Acidic and Basic Conditions

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique stability profile that enables orthogonal protection strategies. This technical guide provides a comprehensive overview of the Fmoc group's stability under both acidic and basic conditions, offering quantitative data, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction to the Fmoc Group

Introduced by Carpino and Han in the 1970s, the Fmoc group has become the preferred Nα-amino protecting group in SPPS.[1] Its popularity stems from its remarkable stability to acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains.[2][3] Conversely, the Fmoc group is readily cleaved under mild basic conditions, typically with a secondary amine such as piperidine.[4] This orthogonal stability is the key to the widespread adoption of Fmoc chemistry in the synthesis of complex peptides.[5]

The structure of the Fmoc group, with its planar fluorenyl ring system, also allows for the convenient monitoring of the deprotection step by UV spectroscopy, as the cleavage by-product, dibenzofulvene (DBF), has a strong UV absorbance.[1]

Stability Under Basic Conditions

The defining characteristic of the Fmoc group is its lability under basic conditions. This cleavage is a critical step in the iterative cycle of peptide synthesis, allowing for the sequential addition of amino acids to the growing peptide chain.

Mechanism of Basic Cleavage

The deprotection of the Fmoc group proceeds via a β-elimination (E1cB) mechanism.[6] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[2] This is followed by a rapid elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[6] The excess amine in the reaction mixture then acts as a scavenger for the electrophilic DBF, forming a stable adduct and preventing side reactions.[7]

Quantitative Lability Data

The rate of Fmoc deprotection is highly dependent on the base used, its concentration, and the solvent. The following table summarizes the kinetics of Fmoc cleavage under various basic conditions.

| Compound | Base | Concentration | Solvent | Half-life (t½) / % Deprotection | Reference(s) |

| Fmoc-Val-OH | Piperidine | 20% (v/v) | DMF | ~6 seconds | [4][8] |

| Fmoc-Val-OH | Piperidine | 5% (v/v) | DMF | ~20 seconds | [9] |

| Fmoc-Val-OH | Piperazine | 5% (v/v) | DMF | ~30 seconds | [7] |

| Fmoc-Val-OH | Morpholine | 50% (v/v) | DMF | ~1 minute | [9] |

| Fmoc-Val-OH | Dicyclohexylamine | 50% (v/v) | DMF | ~35 minutes | [9] |

| Fmoc-Val-OH | Diisopropylethylamine (DIEA) | 50% (v/v) | DMF | ~10 hours | [9] |

| Fmoc-l-Leucine-OH | 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | >80% in 3 min | [10] |

| Fmoc-l-Leucine-OH | Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (9:1) | ~80% in 3 min | [10] |

| Fmoc-aniline | 1-Butylamine | 50 mM | DMSO-d6 | k = 1.6 x 10⁻³ s⁻¹ | [11] |

| Fmoc-aniline | N-tert-butylisopropylamine | 50 mM | DMSO-d6 | k = 0.05 x 10⁻³ s⁻¹ | [11] |

Stability Under Acidic Conditions

A key advantage of the Fmoc group is its high stability under acidic conditions.[2][3] This allows for the use of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), which can be removed during the final cleavage from the solid support without affecting the Nα-Fmoc protection of the growing peptide chain.[3][5]

Qualitative Stability

The Fmoc group is stable to the reagents commonly used for the cleavage of Boc/tBu and Z/Bzl protecting groups, such as trifluoroacetic acid (TFA) and hydrogen fluoride (HF).[2] Standard procedures for the final cleavage of a peptide from the resin in Fmoc-based SPPS involve treatment with a high concentration of TFA (typically 95%) in the presence of scavengers for several hours.[12][13] The integrity of the Fmoc group under these harsh conditions, until it is intentionally removed by a base, is a testament to its acid stability.

Quantitative Stability Data

While the qualitative stability of the Fmoc group in acid is well-established, detailed kinetic studies of its cleavage under acidic conditions are less common, precisely because of its high stability. The following table summarizes the observed stability under typical acidic cleavage conditions.

| Compound | Acidic Condition | Time | Temperature | % Fmoc Remaining | Reference(s) |

| Fmoc-protected peptides | 95% TFA with scavengers | 1-3 hours | Room Temperature | >99% (Fmoc group is not cleaved) | [13] |

| Fmoc-protected peptides | 1% TFA in DCM | Not specified | Room Temperature | >99% (Used for cleavage from hyper-acid sensitive resins) | [14] |

| Fmoc-protected peptides | HF/anisole | Not specified | 0 °C | >99% (Fmoc group is stable) | [2] |

| Fmoc-protected amino acids | Neat TFA | Not specified | Room Temperature | Stable | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the stability of the Fmoc group and for its standard deprotection in SPPS.

Protocol for Assessing Fmoc Stability by HPLC

This protocol allows for the quantitative determination of Fmoc group cleavage under specific acidic or basic conditions.

1. Materials:

-

Fmoc-protected amino acid or peptide

-

Reagent for stability testing (e.g., 20% piperidine in DMF, 95% TFA in water)

-

Quenching solution (e.g., for basic conditions: 1% TFA in acetonitrile/water; for acidic conditions: a suitable buffer to neutralize the acid)

-

HPLC system with a C18 reverse-phase column

-

UV detector

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

2. Procedure:

-

Sample Preparation: Prepare a stock solution of the Fmoc-protected compound in a suitable solvent (e.g., DMF or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup: In a series of vials, add a defined volume of the stock solution. At time zero, add the test reagent to each vial.

-

Time Points: At predetermined time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), quench the reaction in one of the vials by adding the appropriate quenching solution. This will stop the cleavage of the Fmoc group.

-

HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable gradient to separate the intact Fmoc-protected compound from the deprotected product and any other by-products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).

-

Data Analysis: Monitor the chromatograms at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm). Calculate the percentage of the remaining Fmoc-protected compound at each time point by comparing the peak area of the starting material to the sum of the peak areas of the starting material and the deprotected product.

References

- 1. researchgate.net [researchgate.net]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. biosynth.com [biosynth.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. connectsci.au [connectsci.au]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

The Mechanism of Pbf Group Cleavage with Trifluoroacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely utilized protecting group for the guanidino function of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal is a critical step in obtaining the final deprotected peptide. This is typically achieved under strong acidic conditions using trifluoroacetic acid (TFA). A thorough understanding of the cleavage mechanism and the factors influencing its efficiency is paramount to minimizing side reactions and maximizing peptide yield and purity.

The Core Mechanism of Pbf Cleavage

The cleavage of the Pbf group from the arginine side chain is an acid-catalyzed process. The mechanism proceeds through a series of steps involving protonation and subsequent cleavage of the sulfur-nitrogen (S-N) bond.[1]

-

Protonation of the Sulfonyl Group: The process is initiated by the protonation of one of the sulfonyl oxygen atoms by the strong acid, TFA. This increases the electrophilicity of the sulfur atom.

-

S-N Bond Cleavage: The protonation facilitates the cleavage of the S-N bond, leading to the release of the deprotected arginine residue and the formation of a reactive Pbf sulfonyl cation.[1]

-

Scavenging of Reactive Byproducts: The generated Pbf sulfonyl cation is a highly reactive electrophile that can lead to unwanted side reactions, such as the modification of sensitive amino acid residues like tryptophan.[1] To prevent this, "scavenger" molecules are added to the cleavage cocktail to trap these reactive species.[1]

Below is a diagram illustrating the chemical pathway of Pbf group cleavage by TFA.

References

A Technical Guide to the Commercial Supply and Purity of Fmoc-Arg(Pbf)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Arg(Pbf)-OH (Nα-9-fluorenylmethoxycarbonyl-Nω-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine) is a critical raw material in solid-phase peptide synthesis (SPPS). The purity of this amino acid derivative is paramount, as impurities can lead to the formation of deletion sequences, truncated peptides, and other side products, ultimately impacting the yield and purity of the final peptide therapeutic. This technical guide provides an in-depth overview of the commercial landscape for this compound, typical purity specifications, and detailed analytical methodologies for its quality assessment.

Commercial Suppliers and Purity Specifications

A multitude of chemical suppliers offer this compound, generally with high purity levels suitable for peptide synthesis. The most common method for purity determination cited by suppliers is High-Performance Liquid Chromatography (HPLC). The table below summarizes a selection of prominent commercial suppliers and their typically stated purity for this compound. It is important to note that specific batch purity may vary, and it is always recommended to consult the Certificate of Analysis (CoA) for lot-specific data.

| Commercial Supplier | Stated Purity (by HPLC) | Additional Information |

| CEM Corporation | ≥ 99.0% | Also specifies enantiomeric purity ≥ 99.8%[1]. |

| Merck Millipore (Novabiochem®) | ≥ 99.0% | Specifies limits for impurities like Fmoc-ß-Ala-OH (≤ 0.1%) and Fmoc-Arg(Pbf)-dipeptide (≤ 0.1%). |

| APExBIO | - | Provides access to CoA, HPLC, and NMR data upon request. |

| Matrix Innovation | ≥ 98% | - |

| Otto Chemie | ≥ 98% | - |

| Chem-Impex | - | Provides product specifications and CoA upon request. |

| Activotec | - | - |

| Sigma-Aldrich | ≥ 98.0% | Offers various grades and provides access to CoAs. |

| Aapptec | - | Provides lot-specific data on their CoA. |

| MedchemExpress | 99.94% | Provides CoA with detailed purity information. |

| Cayman Chemical | ≥ 98% | - |

| Santa Cruz Biotechnology | ≥ 98% | - |

| LifeTein | 98% | - |

| BOC Sciences | - | Offers custom synthesis and provides detailed CoA and spectral data. |

Common Impurities in this compound

The presence of impurities in this compound can arise from the synthetic process or degradation over time. Understanding these potential impurities is crucial for developing robust analytical methods and for troubleshooting peptide synthesis.

Process-Related Impurities:

-

Arg(Pbf)-OH: Incomplete Fmoc protection of the alpha-amino group.

-

Fmoc-Arg-OH: Incomplete protection of the guanidino side chain.

-

Fmoc-Arg(Pbf)-OMe: Residual methyl ester from the synthesis process.

-

Z-Arg(Pbf)-OH: Presence of an alternative protecting group (Z, benzyloxycarbonyl).

-

Fmoc-Orn(Fmoc)-OH / Fmoc-Orn(Pbf)-OH: Impurities related to ornithine, a potential precursor or byproduct.

-

Fmoc-OSu: Unreacted Fmoc-succinimide, the reagent used for Fmoc protection.

Side-Product Impurities:

-

Fmoc-β-Ala-OH and Fmoc-β-Ala-Arg(Pbf)-OH: These impurities can arise from the rearrangement of the Fmoc-OSu reagent, leading to the incorporation of a β-alanine residue.

-

D-isomer of this compound: The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides, which can be difficult to separate and may have altered biological activity.

Residual Reagents and Solvents:

-

Acetic Acid: A particularly detrimental impurity, as it can act as a capping agent during SPPS, leading to chain termination and the formation of truncated peptides.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires validated analytical methods. The following sections provide detailed protocols for the most common techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for assessing the purity of Fmoc-amino acids. A well-developed HPLC method can separate the main component from its various impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically used. A suitable example is the Sinochrom ODS-BP or equivalent.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Elution: A linear gradient from a lower to a higher concentration of Mobile Phase B is employed to elute compounds with varying polarities. A typical gradient might be:

-

0-5 min: 30% B

-

5-25 min: 30% to 100% B

-

25-30 min: 100% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 220 nm is often used for detecting the peptide bond and the Fmoc group.

-

Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of 2-10 mg/mL.

-

Injection Volume: 10 µL.

Data Analysis: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard (IS): A certified reference material with known purity that has signals that do not overlap with the analyte. Maleic acid is a suitable candidate for amino acids.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and 1 mg of the internal standard (e.g., maleic acid) into a clean vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent, such as DMSO-d6 or DMF-d7.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).

-

Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

-

Acquisition Time: At least 3-4 seconds.

-

Pulse Width: A calibrated 90° pulse.

-

-

Data Processing:

-

Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Fourier transform the FID.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

-

-

Purity Calculation: The purity of the this compound can be calculated using the following formula:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.

-

Mass Spectrometry (MS)

Mass spectrometry is primarily used to confirm the identity of this compound by determining its molecular weight. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and characterizing impurities.

Methodology:

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to an HPLC system.

-

Ionization Mode: Positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.

-

Analysis: The mass spectrum of the main HPLC peak should show a prominent signal corresponding to the theoretical mass of this compound (C₃₄H₄₀N₄O₇S, MW = 648.77 g/mol ). Impurity peaks in the chromatogram can be analyzed by their respective mass spectra to aid in their identification.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Arg(Pbf)-OH (Nα-9-fluorenylmethoxycarbonyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine) is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues into peptide sequences. The selection of the appropriate protecting group for the highly basic guanidinium side chain of arginine is paramount to prevent side reactions and ensure high purity and yield of the final peptide. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group has emerged as a widely adopted standard due to its favorable properties, including its acid lability which allows for its removal during the final cleavage step with trifluoroacetic acid (TFA), and its stability under the basic conditions required for Fmoc group removal.[1][2]

These application notes provide a comprehensive overview of the use of this compound in SPPS, including its properties, detailed experimental protocols for its application, and troubleshooting guidance for common challenges.

Properties and Advantages of this compound

The strategic use of the Fmoc protecting group for the α-amino group and the Pbf group for the guanidinium side chain offers several advantages in SPPS:

-

Orthogonal Protection Scheme: The Fmoc group is labile to mild basic conditions (e.g., piperidine in DMF), while the Pbf group is stable to these conditions but readily cleaved by strong acids like TFA. This orthogonality is fundamental to the success of Fmoc-based SPPS.[1][2]

-

Reduced Side Reactions: The Pbf group effectively shields the reactive guanidinium side chain, minimizing the risk of side reactions such as acylation or guanidinylation during peptide chain elongation.[2]

-

Improved Cleavage Characteristics: Compared to older generation sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), the Pbf group is more acid-labile, allowing for shorter cleavage times and reducing the potential for acid-catalyzed side reactions, particularly the alkylation of tryptophan residues.[3][4]

-

Compatibility: this compound is compatible with standard manual and automated SPPS protocols and a wide range of coupling reagents.[5]

Data Presentation

Comparison of Arginine Side-Chain Protecting Groups

The choice of the side-chain protecting group for arginine significantly impacts the efficiency of the final cleavage and deprotection step. The Pbf group offers a clear advantage in terms of the required deprotection time.

| Protecting Group | Typical Deprotection Time with TFA | Key Considerations |

| Pbf | < 4 hours (typically 2 hours) | Recommended for most applications, especially with Trp-containing peptides. [3] |

| Pmc | > 4 hours (with multiple Arg residues) | More prone to causing tryptophan alkylation.[2][3] |

| Mtr | Up to 12 hours (with multiple Arg residues) | Requires significantly longer deprotection times.[3] |

Coupling Efficiency of this compound

The efficiency of coupling this compound can be influenced by the choice of coupling reagents, solvent, and temperature. The following table summarizes qualitative performance data for common coupling reagents.

| Coupling Reagent | Class | Typical Yield | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | Very High | Very Fast | Low | Highly efficient, especially for sterically hindered couplings.[6] |

| HBTU | Aminium/Uronium Salt | High | Fast | Low | A reliable and cost-effective option for routine couplings.[6] |

| PyBOP | Phosphonium Salt | High | Fast | Low | Byproducts are generally less problematic than carbodiimides.[6] |

| DIC/Oxyma | Carbodiimide/Additive | Good-High | Moderate | Low | A cost-effective option; OxymaPure is a safer alternative to HOBt.[1] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Single Coupling

This protocol outlines the manual incorporation of an this compound residue into a growing peptide chain on a solid support.

1. Resin Swelling:

- Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]

2. Fmoc Deprotection:

- Drain the DMF.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes, then drain.

- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of this compound:

- In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

- Add a base, such as N,N-diisopropylethylamine (DIEA) (6 eq.), to the activation mixture and allow it to pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.

5. Monitoring the Coupling Reaction (Optional):

- Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A blue color indicates an incomplete coupling, in which case a second coupling (double coupling) should be performed.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.

1. Resin Preparation:

- After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides containing arginine and other sensitive residues is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).

- Caution: Always work with TFA in a well-ventilated fume hood.

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

- Stir the suspension at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

- Dry the crude peptide pellet under vacuum.

5. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Undesirable δ-lactam formation side reaction with this compound.[1][8]

Caption: Signaling pathway for the internalization of arginine-rich peptides.

Troubleshooting

A common issue encountered during the incorporation of this compound is the formation of a δ-lactam, an inactive six-membered ring resulting from an intramolecular cyclization. This side reaction is particularly prevalent when using carbodiimide coupling reagents like DIC, especially at elevated temperatures or with prolonged pre-activation times.[1][8]

Strategies to Minimize δ-Lactam Formation:

-

Choice of Coupling Reagent: Utilize onium salt-based reagents like HATU or HBTU, which generally lead to faster coupling kinetics and can suppress δ-lactam formation.

-

In Situ Activation: Add the coupling reagent directly to the mixture of the amino acid and the resin-bound peptide without a pre-activation step.[1]

-

Optimized Conditions: For difficult couplings, consider strategies such as elevated temperatures (e.g., 45°C) in conjunction with optimized reagent equivalents and reaction times, particularly when using alternative solvents like N-butylpyrrolidinone (NBP).[1][8]

-

Double Coupling: If a Kaiser test indicates incomplete coupling, perform a second coupling with fresh reagents to drive the reaction to completion.

Conclusion

This compound is an indispensable reagent for the synthesis of arginine-containing peptides. Its favorable chemical properties and compatibility with standard SPPS protocols contribute to the efficient and high-purity production of peptides for research, therapeutic, and diagnostic applications. By understanding the principles of its use and implementing optimized protocols, researchers can successfully incorporate arginine into complex peptide sequences while minimizing side reactions.

References

- 1. Successful development of a method for the incorporation of this compound in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. peptide.com [peptide.com]

- 5. This compound is widely used for solid-phase peptide synthesis (SPPS). [cds-bsx.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Standard Protocol for Coupling Fmoc-Arg(Pbf)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-Arg(Pbf)-OH is an essential amino acid derivative for the incorporation of arginine in solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[1] The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group and is removed under basic conditions, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protects the reactive guanidino side chain of arginine.[1] The Pbf group is acid-labile, designed for removal during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[1][2] This dual-protection strategy prevents unwanted side reactions and ensures the correct formation of the peptide sequence.[3]

While widely used, the coupling of this compound presents specific challenges primarily due to the steric hindrance from the bulky Pbf group and a significant side reaction involving intramolecular cyclization to form a stable, inactive δ-lactam.[4] This can lead to incomplete coupling and the formation of deletion sequences. This document provides a detailed protocol for the efficient coupling of this compound, along with troubleshooting strategies to mitigate common issues.

Experimental Protocols

Protocol 1: Standard Manual Coupling of this compound

This protocol outlines a standard double coupling procedure, which is recommended as a default for incorporating arginine to ensure maximum coupling efficiency.[4]

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagent (e.g., HBTU, HATU, or DIC)

-

Coupling Additive (e.g., HOBt or OxymaPure, if using DIC)

-

Base (e.g., N,N-Diisopropylethylamine, DIEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-7 minutes and drain.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine.

-

Wash 5-7 times with DMF.

-

Wash 3 times with DCM.

-

Wash 3 times with DMF.

-

-

First Coupling:

-

In a separate vessel, prepare the activation mixture. Dissolve 3-5 equivalents of this compound and a suitable coupling reagent (e.g., HBTU/HATU) with an activator base (e.g., DIEA) in DMF.[4] For carbodiimide activation, dissolve this compound and an additive like OxymaPure before adding the carbodiimide (e.g., DIC).

-

Crucial Step - Minimize Pre-activation: To reduce δ-lactam formation, minimize the pre-activation time.[4][5] It is best to use in situ activation, where the amino acid and coupling reagent are added to the resin before the activator base.[4][6]

-

Add the activation mixture to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.[4]

-

Drain the reaction solution.

-

-

Washing: Wash the resin 3-5 times with DMF.

-